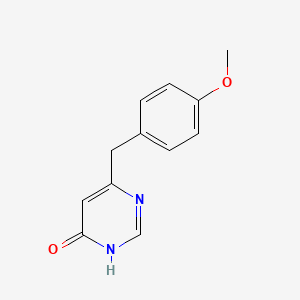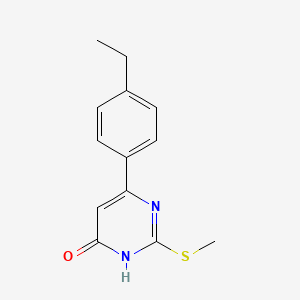
6-(4-ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(4-ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one, abbreviated as 6-EPMT, is a small organic molecule with a molecular weight of 216.28 g/mol. It is a member of the pyrimidine family of compounds, which are common in pharmaceutical and medicinal chemistry. 6-EPMT has been studied extensively for its potential applications in drug discovery, and has been shown to possess various biochemical and physiological effects.
Scientific Research Applications
Nonlinear Optical (NLO) Properties and Electronic Analysis
- Electronic and NLO Applications : A study focusing on thiopyrimidine derivatives, including those related to the specified compound, highlighted their significance in nonlinear optics (NLO) and electronic applications. These derivatives demonstrate promising NLO properties, making them suitable for optoelectronic and high-technology applications. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze structural parameters, electronic properties, and NLO characteristics, showing the compounds' potential in advanced technological applications (Hussain et al., 2020).
Antimicrobial Applications
- Antimicrobial Additives : Research on pyrimidine derivatives, including structures similar to the one , revealed their efficacy as antimicrobial additives when incorporated into polyurethane varnish and printing ink. These compounds displayed significant antimicrobial effects against various microbial strains, suggesting their potential use in surface coatings and ink formulations to impart antimicrobial properties (El‐Wahab et al., 2015).
Antitumor and Anticancer Agents
- Antitumor Activity : Another study described the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, demonstrating their potential as dual thymidylate synthase and dihydrofolate reductase inhibitors. These compounds showed promising antitumor activity, with significant inhibition of tumor cells in culture. This highlights the compound's relevance in cancer research and potential therapeutic applications (Gangjee et al., 2009).
Synthesis and Chemical Properties
- Chemical Synthesis and Derivatives : Research on the synthesis of novel oxo pyrimido pyrimidine derivatives, including the process for generating compounds with related structures, sheds light on the chemical properties and potential applications of these compounds in pharmacology and biology. The study explores the synthetic pathways and potential uses of pyrimidine derivatives in various scientific domains (Jadhav et al., 2022).
properties
IUPAC Name |
4-(4-ethylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-9-4-6-10(7-5-9)11-8-12(16)15-13(14-11)17-2/h4-8H,3H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNCOUMAIAUJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1493706.png)

![4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol](/img/structure/B1493708.png)
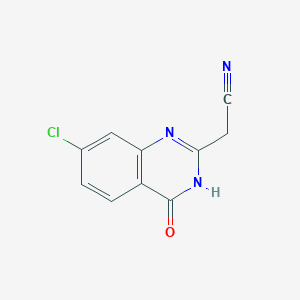
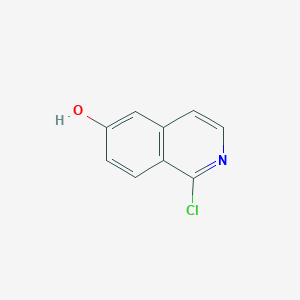
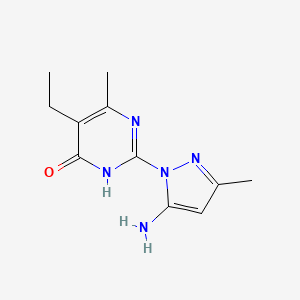
![2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/no-structure.png)

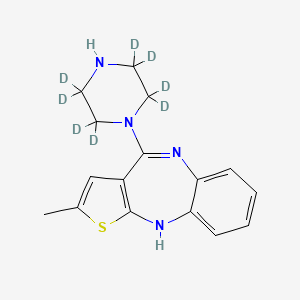

![3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1493725.png)


